Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate
Overview
Description
Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C12H13ClO2 and a molecular weight of 224.68 g/mol . It is a cyclopropane derivative, characterized by the presence of a chlorophenyl group attached to the cyclopropane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of ethyl diazoacetate with 2-chlorostyrene. The reaction is catalyzed by transition metals such as rhodium or copper under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, leading to various biological effects. The cyclopropane ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to certain targets, contributing to its overall biological activity .
Comparison with Similar Compounds
- Ethyl cyclopropanecarboxylate
- Ethyl 2-phenylcyclopropanecarboxylate
- Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate
Comparison: Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to Ethyl cyclopropanecarboxylate, the chlorophenyl group enhances its reactivity and potential biological activities. Ethyl 2-phenylcyclopropanecarboxylate lacks the chlorine atom, resulting in different reactivity and interaction profiles. Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate has the chlorine atom in a different position, leading to variations in its chemical behavior and biological effects .
Properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)cyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12(14)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFVMMJVNZYZEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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